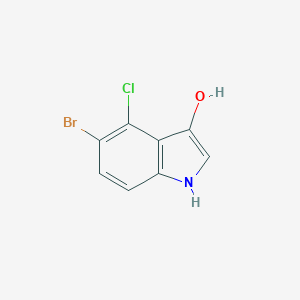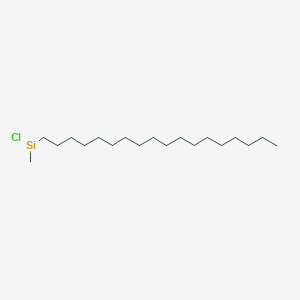
1-Methyl-4-(2-methylphenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methylphenyl)pyridinium (MPP+) is a chemical compound that has been widely used in scientific research for its ability to selectively kill dopaminergic neurons. This compound is known to be a potent neurotoxin and has been used to study Parkinson's disease and other neurological disorders.
Wirkmechanismus
MPP+ is taken up by dopaminergic neurons through the dopamine transporter. Once inside the cell, MPP+ is converted into a toxic metabolite that interferes with the cell's ability to produce energy. This leads to the death of the neuron. The exact mechanism of MPP+'s toxicity is not fully understood, but it is thought to involve the disruption of mitochondrial function.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in dopaminergic neurons. These include the disruption of mitochondrial function, the accumulation of reactive oxygen species, and the activation of cell death pathways. These effects ultimately lead to the death of the neuron.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPP+ in lab experiments include its ability to selectively kill dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This makes it a useful tool for studying the mechanisms underlying Parkinson's disease and developing new treatments. However, the use of MPP+ in lab experiments is also limited by its toxicity and the fact that it only affects a specific subset of neurons.
Zukünftige Richtungen
There are many future directions for research involving MPP+. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPP+'s toxicity. Another area of interest is the development of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPP+. Additionally, researchers may look at the use of MPP+ in other neurological disorders where dopaminergic neurons are affected.
Synthesemethoden
MPP+ can be synthesized by the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium hydroxide. The reaction produces MPP+ as a salt, which can be purified by recrystallization. The synthesis of MPP+ is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
MPP+ has been widely used in scientific research to study Parkinson's disease and other neurological disorders. This compound selectively kills dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of MPP+ on these neurons, researchers can gain a better understanding of the mechanisms underlying Parkinson's disease and develop new treatments.
Eigenschaften
CAS-Nummer |
111342-39-3 |
|---|---|
Molekularformel |
C13H14N+ |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
1-methyl-4-(2-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1 |
InChI-Schlüssel |
SQQIVWWCOPFTKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Andere CAS-Nummern |
111342-39-3 |
Synonyme |
1-methyl-4-(2-methylphenyl)pyridinium 1-methyl-4-(2-methylphenyl)pyridinium iodide 2'-methyl MPP+ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



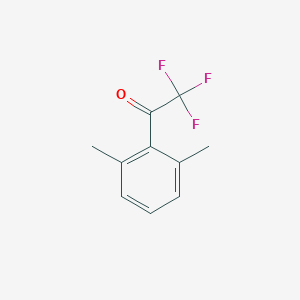
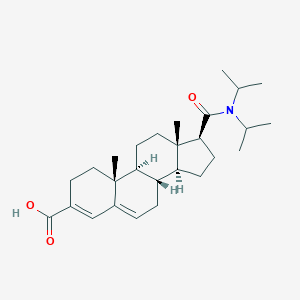
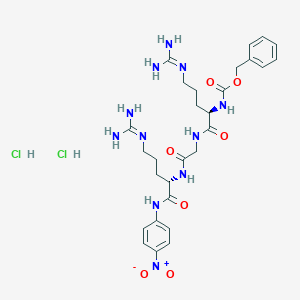
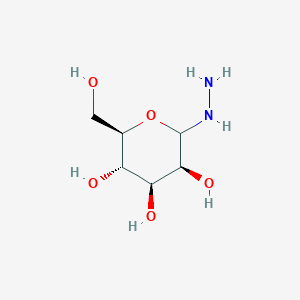
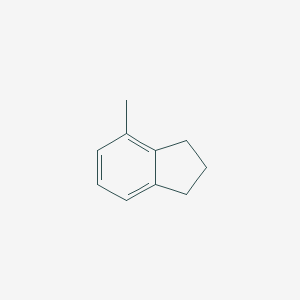
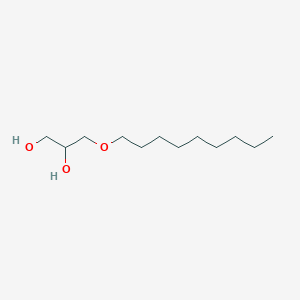
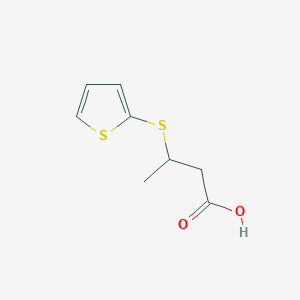
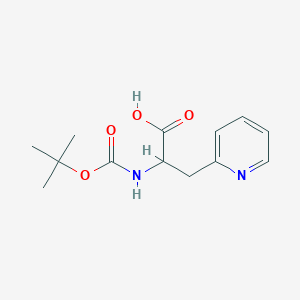
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)
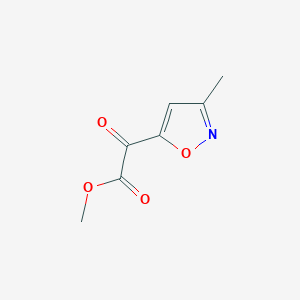
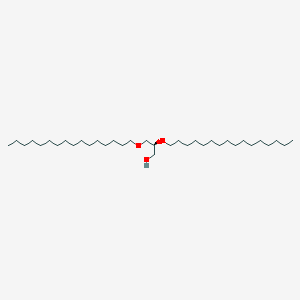
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
